molecular formula C11H18O3 B1250724 Robinlin

Robinlin

Cat. No. B1250724
M. Wt: 198.26 g/mol
InChI Key: QIOYKXMTBUDZHZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Robinlin is a natural product found in Robinia pseudoacacia with data available.

Scientific Research Applications

Bioactivity of Robinlin

Robinlin, a novel homo-monoterpene discovered in Robinia pseudoacacia L., exhibits significant bioactivity. This compound was identified through fractionation of ethanolic extracts from Robinia pseudoacacia L. and demonstrated strong bioactivity in brine shrimp lethality tests (Tian, Chang, Grutzner, Nichols, & McLaughlin, 2001).

Applications in Data Analysis and Software Tools

  • Robin Software for Microarray Analysis

    Robin is a Java-based graphical wizard application developed to assist in the analysis of microarray data. It integrates advanced statistical functions from the R/BioConductor project, streamlining workflows for various types of microarray analysis, including quality assessment and data interpretation (Lohse et al., 2010).

  • RobiNA for RNA-Seq-based Transcriptomics

    RobiNA is a comprehensive software solution designed for RNA-Seq-based differential gene-expression analysis. It offers a user-friendly interface for data quality checking, filtering, and statistical analysis, supporting raw FastQ files, SAM/BAM alignment files, and counts tables (Lohse et al., 2012).

properties

Product Name

Robinlin

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

(6R)-6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C11H18O3/c1-7-8(4-5-12)11(2,3)6-9(13)10(7)14/h9,12-13H,4-6H2,1-3H3/t9-/m1/s1

InChI Key

QIOYKXMTBUDZHZ-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(C[C@H](C1=O)O)(C)C)CCO

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)CCO

synonyms

robinlin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.